Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
Nome do Produto:1,1-Diphenyldiazomethane (>90%)
N.o CAS:883-40-9
MF:C13H10N2
MW:194.231902599335
CID:721255
PubChem ID:61230

1,1-Diphenyldiazomethane (>90%) Propriedades químicas e físicas

Nomes e Identificadores

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • Inchi: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • Chave InChI: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 194.08400
  • Massa monoisotópica: 194.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 221
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 2A^2
  • XLogP3: 3.6

Propriedades Experimentais

  • Cor/Forma: 黑色 和 红色晶体
  • Densidade: 1.1579 (rough estimate)
  • Ponto de Fusão: 30 ºC
  • Ponto de ebulição: 320.68°C (rough estimate)
  • Índice de Refracção: 1.5014 (estimate)
  • PSA: 24.72000
  • LogP: 2.22470

1,1-Diphenyldiazomethane (>90%) Informações de segurança

1,1-Diphenyldiazomethane (>90%) Dados aduaneiros

  • CÓDIGO SH:2927000090
  • Dados aduaneiros:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-250mg
(Diazomethylene)dibenzene
883-40-9 97%
250mg
¥261 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
5g
¥916 2023-04-13
TRC
D416635-1g
1,1-Diphenyldiazomethane (>90%)
883-40-9
1g
$ 123.00 2023-09-07
TRC
D416635-10g
1,1-Diphenyldiazomethane (>90%)
883-40-9
10g
$ 822.00 2023-09-07
Aaron
AR0048HF-5g
Diazodiphenylmethane
883-40-9 95%
5g
$88.00 2023-12-13
A2B Chem LLC
AB96519-1g
Diazodiphenylmethane
883-40-9 95%
1g
$114.00 2023-12-29
Aaron
AR0048HF-1g
Diazodiphenylmethane
883-40-9 95%
1g
$29.00 2023-12-13
1PlusChem
1P004893-5g
Diazodiphenylmethane
883-40-9 95%
5g
$368.00 2023-12-15
A2B Chem LLC
AB96519-5g
Diazodiphenylmethane
883-40-9 95%
5g
$324.00 2023-12-29

1,1-Diphenyldiazomethane (>90%) Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
Referência
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
Referência
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
Referência
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Diethyl ether ,  Chloroform
Referência
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
Referência
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

Synthetic Routes 6

Condições de reacção
Referência
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
Referência
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

Synthetic Routes 8

Condições de reacção
1.1 Solvents: 1,4-Dioxane ,  Water
Referência
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Mercuric oxide
Referência
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
Referência
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
Referência
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
Referência
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

Synthetic Routes 13

Condições de reacção
Referência
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
Referência
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

Synthetic Routes 15

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
Referência
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

Synthetic Routes 16

Condições de reacção
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
Referência
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Ammonium azide Solvents: Ethanol
Referência
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

Synthetic Routes 18

Condições de reacção
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
Referência
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referência
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
Referência
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

Synthetic Routes 21

Condições de reacção
1.1 45 °C
Referência
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
Referência
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

1,1-Diphenyldiazomethane (>90%) Literatura Relacionada

  • 1. The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane
    A. Buckley,N. B. Chapman,M. R. J. Dack,J. Shorter,H. M. Wall J. Chem. Soc. B 1968 631
  • 2. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane
    N. B. Chapman,M. R. J. Dack,J. Shorter J. Chem. Soc. B 1971 834
  • 3. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents
    Alan G. Burden,Norman B. Chapman,Hilary F. Duggua,John Shorter J. Chem. Soc. Perkin Trans. 2 1978 296
  • 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part 15. Radical cations in the decomposition of diazodiphenylmethane by copper(II) perchlorate and by tris(p-bromophenyl)ammoniumyl perchlorate
    Donald Bethell,Kishan L. Handoo,Shirley A. Fairhurst,Leslie H. Sutcliffe J. Chem. Soc. Perkin Trans. 2 1979 707
  • 5. The influence of the solvent on organic reactivity. Part I. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in donor aprotic solvents
    Norman B. Chapman,Michael R. J. Dack,David J. Newman,John Shorter,Robert Wilkinson J. Chem. Soc. Perkin Trans. 2 1974 962
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